2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c23-17-8-4-5-9-18(17)24-19(28)15-27-20(29)22(25-21(27)30)10-12-26(13-11-22)14-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAWZXBTUJBXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3F)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-fluorophenyl)acetamide is a member of the triazaspirodecane family, which has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be described by its IUPAC name and molecular formula:
- IUPAC Name: this compound
- Molecular Formula: CHNO
The compound features a complex spiro structure that contributes to its unique biological properties.
Anticancer Activity
Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. For instance:
- In vitro Studies: The compound was tested against a panel of human cancer cell lines. Results indicated significant cytotoxicity with IC values comparable to established chemotherapeutics like cisplatin. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogenic bacteria and fungi:
- Antibacterial Activity: Inhibition studies showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 5 to 20 µg/mL.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 5 | 10 |
| Escherichia coli | 10 | 20 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound acts as an inhibitor of key metabolic enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
- DNA Interaction: Studies suggest that it may intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS): The generation of ROS has been implicated in its anticancer activity, leading to oxidative stress in cancer cells.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on Breast Cancer Models: In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor volume compared to controls.
- In Vivo Antimicrobial Efficacy: A study demonstrated that oral administration significantly reduced bacterial load in infected mice models.
Preparation Methods
Cyclocondensation Methodology (Patent CN110818712A)
The spirodiketopiperazine core is synthesized via a three-step sequence adapted from:
Step 1: Primary Reaction (Formation of Sodium Ureidomalonate)
- Reagents : Urea, diethyl oxalate, ammonium carbonate, sodium.
- Conditions : Anhydrous methanol, 25–30°C, 2–3 hours.
- Mechanism : Sodium-mediated condensation forms a sodium ureidomalonate intermediate.
Step 2: Secondary Reaction (Cyclization via Acid Treatment)
- Reagents : Concentrated hydrochloric acid.
- Conditions : Reflux in methanol, 1–2 hours.
- Outcome : Cyclization yields a diketopiperazine precursor.
Step 3: Intermediate Reaction (Spiroannulation)
- Reagents : 2-(Benzylamino)acetaldehyde, potassium ferricyanide.
- Conditions : Room temperature, 24 hours.
- Role of K₃[Fe(CN)₆] : Oxidizes the Schiff base intermediate to facilitate spiro ring closure.
Optimization Data :
| Parameter | Optimal Range | Purity (%) | Yield (%) |
|---|---|---|---|
| Urea:Diethyl Oxalate | 1.1–1.3:1 | 99.5–99.8 | 89–92 |
| Reaction Temp (°C) | 25–30 | 99.7 | 91.9 |
| K₃[Fe(CN)₆] (mol%) | 5–10 | 99.6 | 90.5 |
Functionalization of the Spiro Core
Benzylation at the 8-Position
Acetamide Installation via Acylation
- Reagent : 2-Fluorophenylacetyl chloride.
- Conditions : Et₃N, THF, 0°C → RT, 12 hours.
- Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, EtOAc/hexane).
- Yield : 78–82%.
Alternative Route (Reductive Amination) :
- Reagents : 2-Fluorobenzaldehyde, NaBH₃CN.
- Conditions : MeOH, 4Å MS, 24 hours.
- Advantage : Avoids acetyl chloride handling.
Industrial-Scale Considerations
Solvent Recycling
Hazard Mitigation
- Substitution of cyanide-based reagents with K₃[Fe(CN)₆] enhances safety.
- Low-temperature (−20°C) crystallization minimizes thermal degradation.
Analytical Characterization
Spectroscopic Data
Regioselectivity in Spiroannulation
Fluorophenyl Group Stability
- Issue : Dehalogenation under basic conditions.
- Mitigation : Use mild bases (Et₃N) and low temperatures during acylation.
Q & A
Q. What are the standard synthetic routes for 2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-fluorophenyl)acetamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting from spirocyclic precursors. For example, spiro[4.5]decane derivatives are functionalized via nucleophilic substitution or condensation reactions. A key step includes coupling the benzyl-substituted triazaspiro core with the 2-fluorophenylacetamide moiety using reagents like triethylamine in dichloromethane . Intermediates are characterized via NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry. Crystallographic validation (e.g., X-ray diffraction) ensures structural fidelity, as demonstrated for analogous compounds .
Q. How is the molecular structure of this compound validated, and what are its critical bond angles/torsional parameters?
Single-crystal X-ray diffraction is the gold standard for structural validation. For related spirocyclic acetamides, bond angles such as N8—C16—C13 (112.37°) and torsional parameters (e.g., F2—C10—C15—C14 dihedral angles) are critical for conformational stability. These data are cross-validated with computational models (DFT) to ensure accuracy .
Q. What analytical methods are used to assess purity and stability under experimental conditions?
High-performance liquid chromatography (HPLC) with Chromolith or Purospher® columns is employed for purity analysis (>95%). Stability studies under varying pH, temperature, and solvent conditions are conducted using LC-MS to detect degradation products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
SAR studies involve systematic modification of substituents on the benzyl, fluorophenyl, or spirocyclic moieties. For example:
- Benzyl group : Replace with halogenated or electron-withdrawing substituents to modulate lipophilicity.
- Fluorophenyl : Explore ortho/meta/para substitutions to assess steric and electronic effects.
Derivatives are screened in vitro (e.g., enzyme inhibition assays) and in vivo (e.g., rodent seizure models for anticonvulsant activity). Activity data are analyzed via multivariate regression to identify key pharmacophores .
Q. How can computational methods streamline reaction optimization for this compound?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, reaction path searches identify optimal conditions for cyclization or coupling steps. Machine learning models trained on historical data (e.g., solvent polarity, temperature) can recommend conditions for yield improvement .
Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies often arise from pharmacokinetic factors (e.g., poor blood-brain barrier penetration). Mitigation strategies include:
Q. What experimental controls are critical in assessing off-target effects in biological assays?
- Positive/Negative Controls : Include known inhibitors/agonists for the target enzyme/receptor.
- Counter-screening : Test against related off-target proteins (e.g., kinases for kinase inhibitors).
- Cellular Toxicity Assays : Measure viability (MTT assay) to distinguish cytotoxicity from target-specific effects .
Methodological Considerations
Q. How are reaction intermediates isolated and purified during large-scale synthesis?
Q. What strategies validate the absence of polymorphic forms in crystallized batches?
- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures.
- Differential Scanning Calorimetry (DSC) : Detect melting point variations indicative of polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
